2-Propylhexanoic acid
Overview
Description
2-Propylhexanoic acid, also known as 2-ethylhexanoic acid, is a carboxylic acid with a branched-chain alkyl group. It is a derivative of hexanoic acid with an ethyl substituent at the second carbon atom. This compound is of significant industrial importance as it is a key intermediate in the synthesis of various plasticizers, lubricants, and other chemical products. The oxidation of 2-ethylhexanal, a related aldehyde, results in the formation of 2-ethylhexanoic acid as the main product, indicating its relevance in oxidation reactions .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates, has been achieved through a Heck coupling strategy. This method involves the coupling of ethyl 3-bromo-2-acetoxyacrylate with aryl vinyl ketals or allylic alcohols, yielding high product yields of 70-90%. Although this synthesis does not directly pertain to 2-propylhexanoic acid, it demonstrates the potential for synthesizing branched-chain carboxylic acids using advanced organic synthesis techniques .
Molecular Structure Analysis
The molecular structure of 2-propylhexanoic acid consists of a seven-carbon chain with a propyl group at the second carbon and a terminal carboxylic acid group. The structure is significant for its branching, which influences its physical and chemical properties, as well as its reactivity in biological systems and industrial applications.
Chemical Reactions Analysis
The chemical reactivity of 2-propylhexanoic acid can be inferred from studies on similar compounds. For instance, the enzymatic reaction catalyzed by C-C hydrolase BphD involves the processing of a reduced substrate analogue to benzaldehyde, which suggests that 2-propylhexanoic acid could potentially undergo similar biotransformations. The study of para-substituted 2-hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid substrates against BphD enzyme also provides insights into the types of chemical reactions that carboxylic acids with similar structures might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-propylhexanoic acid are not directly discussed in the provided papers. However, the liquid phase oxidation of 2-ethylhexanal to 2-ethylhexanoic acid provides some insight into the reactivity of the compound. The oxidation process is temperature-dependent and yields the acid with a maximum selectivity of 71.4%. This suggests that 2-propylhexanoic acid is stable under certain conditions and can be synthesized with high selectivity . Additionally, the use of 2-propanol in the mobile phase for the analysis of CLA isomers by silver ion-HPLC indicates that small alcohols like 2-propanol can be used to improve the efficiency of analytical methods, which may be relevant for the analysis of 2-propylhexanoic acid and its isomers .
Relevant Case Studies
While the provided papers do not contain direct case studies on 2-propylhexanoic acid, the oncogenicity testing of 2-ethylhexanol in rats and mice provides a related case study. 2-Ethylhexanol is a precursor to 2-ethylhexanoic acid, and its study revealed that it is not oncogenic in rats but showed weak adverse trends in hepatocellular carcinoma incidence in mice at high dose levels. This suggests that the toxicity and potential health effects of 2-propylhexanoic acid and its precursors should be carefully considered in their industrial and biological applications .
Scientific Research Applications
Application in Ester Synthesis and Catalysis
2-Propylhexanoic acid plays a critical role in the synthesis of esters, which are vital in various industries. For instance, in the intensified formation of butyl hexanoate, a long-chain ester used in food, beverage, and cosmetics, deep eutectic solvents comprising components like 2-methylimidazole and p-toluenesulfonic acid are employed (Zhou et al., 2020). Additionally, ionic liquids have been utilized as dual catalyst-solvents in the esterification of hexanoic acid, exemplifying the catalytic versatility of related compounds (Zeng et al., 2020).
Use in Materials Science and Chemical Synthesis
2-Propylhexanoic acid derivatives, particularly metal 2-ethylhexanoates, find extensive applications as precursors in materials science. They are employed in catalysis for ring-opening polymerizations and in the painting industry for their properties as driers (Mishra et al., 2007). This compound has also demonstrated utility in the synthesis of complex molecules, such as 1,2,4,5-tetrasubstituted imidazoles, serving as an efficient organocatalyst and reaction medium (Hekmatshoar et al., 2015).
Role in Environmental and Industrial Processes
In environmental contexts, the metabolites of plasticizers like 2-ethylhexanol, which are structurally similar to 2-propylhexanoic acid, have been identified in various samples, indicating their prevalence and potential environmental impact (Horn et al., 2004). The compound's derivatives are also important in industrial processes, such as the air oxidation of aldehydes to produce carboxylic acids, where variables like solvents and catalysts significantly impact product distribution (Lehtinen and Brunow, 2000).
Safety And Hazards
properties
IUPAC Name |
2-propylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXRWNDOEKHFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875838 | |
Record name | HEXANOIC ACID, 2-PROPYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylhexanoic acid | |
CAS RN |
3274-28-0 | |
Record name | 2-Propylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3274-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXANOIC ACID, 2-PROPYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.